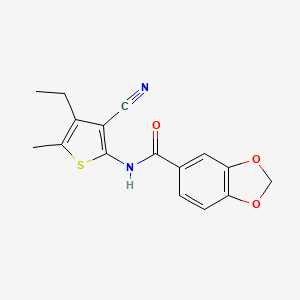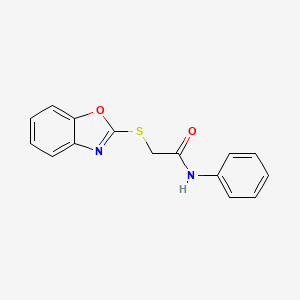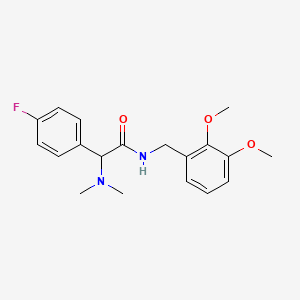
ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as EAMOP, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. EAMOP belongs to the class of pyrrole derivatives, which have been shown to possess various biological activities, such as anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may act by inhibiting the activity of certain enzymes or proteins that are involved in the pathogenesis of various diseases. For example, ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to possess various biochemical and physiological effects. For example, ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to possess antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. Furthermore, ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to possess antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is that it is relatively easy to synthesize and purify. Furthermore, ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to possess various biological activities, making it a promising lead compound for the development of new drugs. However, one of the limitations of ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its biological activity.
Direcciones Futuras
There are several future directions for the study of ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One direction is to further investigate its mechanism of action in order to optimize its biological activity. Another direction is to study the structure-activity relationship of ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in order to develop more potent analogs. Furthermore, ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Finally, the pharmacokinetics and toxicity of ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate need to be studied in order to assess its safety and efficacy for clinical use.
Conclusion:
In conclusion, ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a promising compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to possess various biological activities, such as anti-inflammatory, antitumor, and antimicrobial properties. The synthesis method of ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is relatively easy, and it can be purified by recrystallization. However, its exact mechanism of action is not fully understood, which makes it difficult to optimize its biological activity. Further research is needed to fully understand the potential of ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate for the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the condensation reaction between ethyl acetoacetate and aniline in the presence of acetic acid and p-toluene sulfonic acid as a catalyst. The reaction is carried out under reflux conditions for several hours, followed by the addition of sodium hydroxide to neutralize the mixture. The resulting product is then purified by recrystallization using ethyl acetate as a solvent.
Aplicaciones Científicas De Investigación
Ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential application in the field of medicinal chemistry. It has been shown to possess various biological activities, such as anti-inflammatory, antitumor, and antimicrobial properties. ethyl 5-(anilinomethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential use as a lead compound for the development of new drugs for the treatment of various diseases, such as cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
ethyl 4-hydroxy-2-methyl-5-(phenyliminomethyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(19)13-10(2)17-12(14(13)18)9-16-11-7-5-4-6-8-11/h4-9,17-18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZAAVIYYYNWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1O)C=NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (5Z)-5-(anilinomethylidene)-2-methyl-4-oxo-1H-pyrrole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclohexyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5543909.png)
![2-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5543915.png)
![1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)
![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)
![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5543929.png)
![1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5543930.png)
![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)
![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5543941.png)
![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)
![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)


![(4aR*,7aS*)-1-ethyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543987.png)
